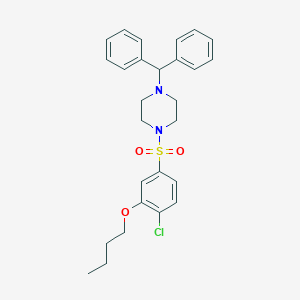
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic chemical compound that belongs to a class of organic molecules known for their potential therapeutic applications. It features a complex structure with multiple functional groups, including fluoro substituents and a pyridazinone moiety, which may contribute to its bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide involves several key steps:
Formation of the fluorophenoxy precursor: : Starting from 2-fluorophenol, an etherification reaction with 2-bromo propionyl chloride can be conducted in the presence of a base, such as potassium carbonate, to form the propanamide intermediate.
Preparation of the pyridazinone intermediate: : This involves cyclization of the starting materials 4-fluorobenzoyl hydrazine and β-keto ester under reflux conditions.
Coupling reaction: : The final product is obtained by coupling the fluorophenoxy intermediate with the pyridazinone intermediate via an amide bond formation. Reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used for the coupling reaction.
Industrial Production Methods
For large-scale industrial production, the synthesis could be optimized to include:
Use of continuous flow reactors to maintain reaction conditions and improve yield.
Employment of high-throughput screening to optimize reaction parameters.
Implementation of process intensification techniques to streamline the synthesis and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : It may be oxidized at the methylene groups.
Reduction: : Reduction could occur at the carbonyl groups.
Substitution: : The fluorophenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Chlorinating agents like phosphorus pentachloride (PCl₅).
Major Products Formed
Oxidation: : Corresponding carboxylic acids.
Reduction: : Corresponding alcohols or hydrocarbons.
Substitution: : Halogenated derivatives or nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a ligand in metal-catalyzed reactions.
Precursor for designing molecules with specific properties.
Biology
Investigated for potential interactions with biological targets, such as enzymes or receptors.
Medicine
Evaluated for pharmacological properties like anti-inflammatory or anti-cancer activities.
Potential therapeutic applications in treating specific diseases.
Industry
Utilized in the development of novel materials with specialized applications.
Wirkmechanismus
The exact mechanism of action depends on the specific application:
Biological mechanisms: : May interact with specific enzymes, leading to inhibition or activation.
Molecular targets: : Could include various receptors, enzymes, or ion channels.
Pathways: : Possible involvement in signal transduction pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
2-(2-chlorophenoxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide.
Uniqueness
The presence of fluorine atoms can significantly alter the compound's chemical and biological properties, such as increasing lipophilicity, metabolic stability, and binding affinity to biological targets.
Its structure is distinct due to the specific arrangement of functional groups, enhancing its potential specificity and efficacy in various applications.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-15(30-20-6-3-2-5-18(20)24)22(29)25-13-4-14-27-21(28)12-11-19(26-27)16-7-9-17(23)10-8-16/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKEHNUTVPXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{Methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2478304.png)
![N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2478306.png)
![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)

![1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2478310.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2478315.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)
![N-cyclohexyl-2,4-dimethyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478320.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

